molecular formula C25H29N3O4 B2668784 1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899728-07-5

1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2668784
M. Wt: 435.524
InChI Key: JUTZUZWCDHOCRU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals under various conditions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Potential for Sigma-Receptor Ligand Development

A study detailed the synthesis and investigation of spiropiperidines and their affinity for σ1- and σ2-receptors, revealing significant insights for the development of sigma-receptor ligands. By adjusting the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle, researchers achieved high σ1-receptor affinity. Specifically, compounds with a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 showed notable σ1-receptor affinity. This suggests that derivatives of the compound could serve as potent sigma-receptor ligands, potentially contributing to the development of new therapeutic agents targeting these receptors (Maier & Wünsch, 2002).

Broad-Spectrum Anticancer Activity

Another study focused on the synthesis of quinone-based heterocycles, including benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones, showcasing a method that provides rapid access to these compounds. Selected compounds exhibited broad-spectrum anticancer activity against a variety of cancer cell lines, such as melanoma, ovarian, central nervous system, non-small cell lung cancer, renal, and colon cancer. This indicates that chemical structures similar to the compound might have potential applications in developing novel anticancer drugs with broad-spectrum activity (Aly et al., 2020).

Antimicrobial and Antifungal Properties

Research into new pyridine derivatives has shown variable and modest activity against bacterial and fungal strains. The synthesis of these compounds involved 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of novel compounds with established antimicrobial and antifungal properties. This suggests that compounds structurally related to 1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone may also exhibit antimicrobial and antifungal activities, offering a promising avenue for the development of new antimicrobial agents (Patel et al., 2011).

Antiviral Activities

The synthesis and evaluation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives have revealed significant antiviral activities. By undergoing various chemical reactions, these compounds were tested against HSV1 and HAV-MBB, showing potential as novel antiviral agents. This underscores the possibility that analogs of the compound under discussion could be explored for their antiviral properties, contributing to the development of new treatments for viral infections (Attaby et al., 2006).

Safety And Hazards

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Future Directions

This involves speculating on potential future applications of the compound based on its properties and activities.


Please note that this is a general approach and the specific steps might vary depending on the nature of the compound and the available information. If you have a specific compound in mind, I would recommend consulting with a chemist or a chemical information specialist. They would have access to specialized databases and resources and would be able to provide a more detailed and accurate analysis.


properties

IUPAC Name

1-[7-ethoxy-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-4-31-23-7-5-6-18-21-15-20(19-14-16(2)8-9-22(19)30)26-28(21)25(32-24(18)23)10-12-27(13-11-25)17(3)29/h5-9,14,21,30H,4,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTZUZWCDHOCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=C(C=CC(=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

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